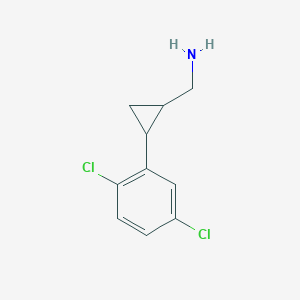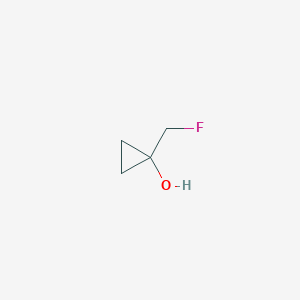
2-(Dimethylamino)-5-fluorobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-5-fluorobenzimidamide is an organic compound that features a benzimidamide core substituted with a dimethylamino group at the 2-position and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-fluorobenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the conversion of the benzimidazole to benzimidamide using an appropriate amidating agent like ammonium chloride in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-5-fluorobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the fluorine atom can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; Selectfluor for electrophilic fluorination.
Major Products
Oxidation: Oxidized derivatives of the benzimidamide core.
Reduction: Reduced forms of the benzimidamide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Dimethylamino)-5-fluorobenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-5-chlorobenzimidamide
- 2-(Dimethylamino)-5-bromobenzimidamide
- 2-(Dimethylamino)-5-iodobenzimidamide
Uniqueness
2-(Dimethylamino)-5-fluorobenzimidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and metabolic stability compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12FN3 |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-(dimethylamino)-5-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C9H12FN3/c1-13(2)8-4-3-6(10)5-7(8)9(11)12/h3-5H,1-2H3,(H3,11,12) |
Clé InChI |
SINKQSPQCDDJFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
